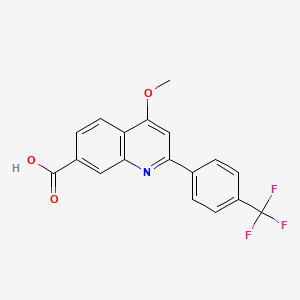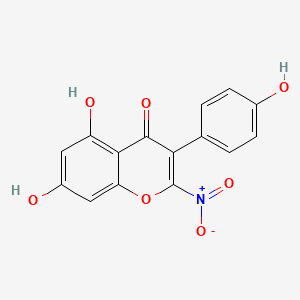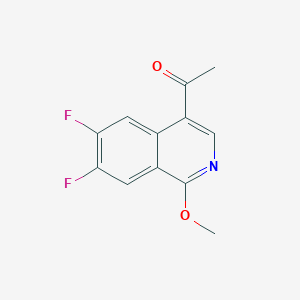![molecular formula C22H14ClNO2 B13932094 1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene is an organic compound that features a biphenyl structure with a chlorine substituent and a nitronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: A monochlorobiphenyl with a single chlorine substituent at position 2.
Polychlorinated biphenyls (PCBs): A group of highly carcinogenic compounds with multiple chlorine substituents.
Uniqueness
1-(2’-Chloro-[1,1’-biphenyl]-2-yl)-2-nitronaphthalene is unique due to its specific structural features, including the combination of a biphenyl core with a nitronaphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C22H14ClNO2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)phenyl]-2-nitronaphthalene |
InChI |
InChI=1S/C22H14ClNO2/c23-20-12-6-5-10-18(20)17-9-3-4-11-19(17)22-16-8-2-1-7-15(16)13-14-21(22)24(25)26/h1-14H |
InChI Key |
TYURNIOOOOCEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC=C3C4=CC=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


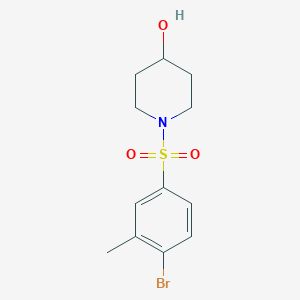
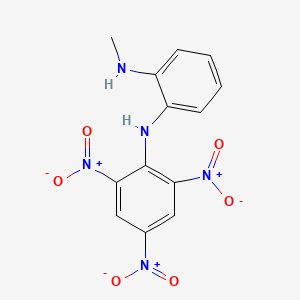


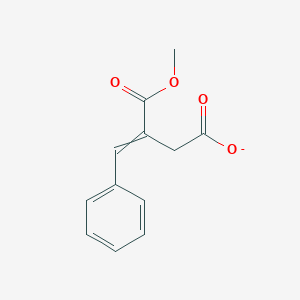
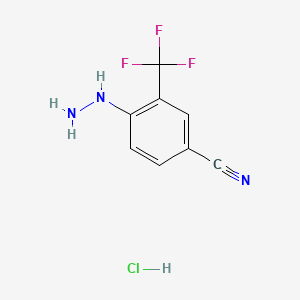
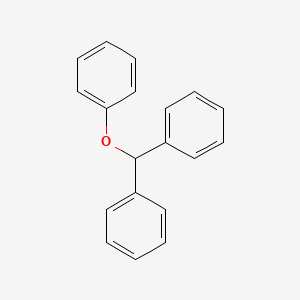
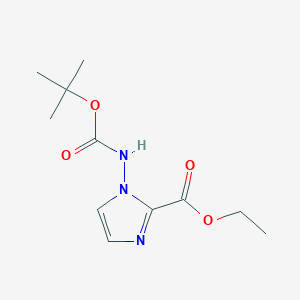
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
